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Compound of Interest

Compound Name:
Ethyl 2-bromo-5-chlorothiazole-4-

carboxylate

Cat. No.: B1245196 Get Quote

CAS Number: 425392-44-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic

compound of significant interest in medicinal chemistry and agrochemical research. Its unique

arrangement of chloro, bromo, and carboxylate functional groups on a thiazole core makes it a

versatile synthetic intermediate. The bromine atom at the 2-position is particularly susceptible

to palladium-catalyzed cross-coupling reactions, while the chloro and ester moieties offer

further sites for chemical modification. This guide provides a comprehensive overview of its

chemical properties, a plausible synthetic pathway, detailed experimental protocols for its use,

and its application in the development of targeted therapeutics, specifically as a building block

for Melanocortin 2 Receptor (MC2R) modulators.

Chemical Properties and Data
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a stable, crystalline solid under standard

conditions. The combination of electron-withdrawing groups on the thiazole ring enhances its

electrophilic nature, particularly at the C2 position.[1]
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Property Data Reference(s)

CAS Number 425392-44-5 [2][3]

Molecular Formula C₆H₅BrClNO₂S [2][4]

Molecular Weight 270.53 g/mol [2][3]

Appearance
White to light yellow beige

crystalline powder
[2]

Purity
≥ 95% (as determined by

HPLC)
[2]

IUPAC Name
Ethyl 2-bromo-5-chloro-1,3-

thiazole-4-carboxylate
[3]

Synonyms
2-Bromo-5-chloro-thiazole-4-

carboxylic acid ethyl ester
[2][3]

Storage Conditions
Store at 0-8°C, protected from

light and moisture
[2]

Solubility

Data not publicly available;

likely soluble in common

organic solvents like Dioxane,

THF, DMF.

Melting Point Data not publicly available.

Boiling Point Data not publicly available.

Spectroscopic Data

Specific spectral data (NMR,

IR, MS) is not publicly

available and typically

provided on a lot-specific

Certificate of Analysis by

suppliers.

Synthesis Pathway
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While a specific, detailed protocol for the synthesis of Ethyl 2-bromo-5-chlorothiazole-4-
carboxylate is not readily available in peer-reviewed literature, a plausible synthetic route can

be constructed based on the well-established Hantzsch thiazole synthesis and subsequent

halogenation reactions. The general approach involves the formation of a substituted

aminothiazole ester followed by sequential halogenation.

Ethyl Acetoacetate + Thiourea

Ethyl 2-amino-4-methylthiazole-5-carboxylate

 Hantzsch Synthesis 

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

 Bromination 

Sandmeyer-type Reaction
(e.g., NaNO₂, HBr, CuBr)

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
(Target Compound)

 Chlorination 

Direct Chlorination
(e.g., SO₂Cl₂)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for the target compound.

Conceptual Steps:

Hantzsch Thiazole Synthesis: The initial thiazole core, such as Ethyl 2-aminothiazole-4-

carboxylate, can be synthesized via the condensation of an α-halocarbonyl compound with a

thioamide, a classic Hantzsch reaction.[5][6]

Diazotization and Bromination: The amino group at the 2-position can be replaced with a

bromine atom using a Sandmeyer-type reaction. This involves diazotization with a nitrite
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source under acidic conditions, followed by decomposition of the diazonium salt in the

presence of a bromide source (e.g., CuBr).

Chlorination: The final step would be the regioselective chlorination at the 5-position of the

thiazole ring. This can often be achieved using chlorinating agents like sulfuryl chloride

(SO₂Cl₂).

Applications in Research and Development
This molecule serves as a pivotal building block in several areas:

Pharmaceutical Development: It is a key intermediate for synthesizing compounds targeting

a range of diseases. Its derivatives have been investigated as anti-inflammatory,

antimicrobial, anti-infective, and anti-cancer agents.[2] A notable application is in the

synthesis of Melanocortin 2 Receptor (MC2R) modulators, which are relevant for treating

disorders associated with the hypothalamic-pituitary-adrenal axis.[7]

Agrochemicals: The thiazole scaffold is present in many pesticides and fungicides. This

compound is used in the development of new crop protection agents.[2]

Organic Synthesis: The orthogonal reactivity of the bromo and chloro substituents makes it a

valuable tool for creating complex molecular architectures through sequential, site-selective

cross-coupling reactions.[8][9]

Experimental Protocols
The following protocols are detailed methodologies for key reactions involving the title

compound, with a focus on palladium-catalyzed cross-coupling, which is its most prominent

application.

General Workflow for Suzuki-Miyaura Cross-Coupling
The workflow outlines the standard procedure for using the title compound in a Suzuki-Miyaura

reaction to introduce a new carbon-carbon bond at the 2-position.
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Reaction Setup

Reaction Execution

Work-up & Purification

Combine Reactants:
- Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1 eq)

- Boronic Acid/Ester (1.1-1.5 eq)
- Base (e.g., K₂CO₃, 2-3 eq)

Add Palladium Catalyst
(e.g., Pd(dppf)Cl₂, 1-5 mol%)

Add Degassed Solvent
(e.g., 1,4-Dioxane/Water)

Purge with Inert Gas
(Argon or Nitrogen)

Heat Mixture
(e.g., 80-100 °C)

Monitor Progress
(TLC or LC-MS)

Cool to RT & Quench
(Add Water)

Extract with Organic Solvent
(e.g., Ethyl Acetate)

Wash, Dry, & Concentrate

Purify by Chromatography

Click to download full resolution via product page

Caption: Standard experimental workflow for Suzuki coupling.
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Detailed Protocol: Synthesis of Ethyl 5-chloro-2-(2-
ethoxypyridin-3-yl)thiazole-4-carboxylate
This protocol is adapted from a procedure described in patent literature (WO2024175925A1)

and represents a specific application of the title compound in the synthesis of an MC2R

modulator intermediate.[7]

Materials:

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1.0 g, 3.70 mmol, 1.0 eq)

(2-ethoxypyridin-3-yl)boronic acid (0.741 g, 4.44 mmol, 1.2 eq)

Potassium Carbonate (K₂CO₃) (1.022 g, 7.39 mmol, 2.0 eq)

Pd(amphos)Cl₂ (or similar Pd catalyst, e.g., Pd(dppf)Cl₂) (0.039 g, 0.055 mmol, 0.015 eq)

1,4-Dioxane (3 mL)

Water (0.3 mL)

Nitrogen or Argon gas

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

To a reaction vessel, add Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, (2-ethoxypyridin-

3-yl)boronic acid, and potassium carbonate.

Add the 1,4-Dioxane and Water solvent system.

Bubble nitrogen or argon gas through the stirred reaction mixture for 5-10 minutes to degas

the solution.

Add the palladium catalyst (Pd(amphos)Cl₂) to the mixture.

Seal the vessel and heat the reaction to 100 °C.
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Stir the reaction at this temperature overnight (or until completion as monitored by UPLC or

TLC).

Upon completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure to remove the solvent.

Purify the resulting residue by flash column chromatography (e.g., silica gel, eluting with a

gradient of ethyl acetate in petroleum ether) to yield the desired product, ethyl 5-chloro-2-(2-

ethoxypyridin-3-yl)thiazole-4-carboxylate.

Biological Context: MC2R Signaling Pathway
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a precursor to molecules that modulate the

Melanocortin 2 Receptor (MC2R). MC2R is a G-protein coupled receptor (GPCR) primarily

expressed in the adrenal cortex and is essential for adrenal steroidogenesis. Its signaling is

initiated by the binding of its specific ligand, Adrenocorticotropic Hormone (ACTH).
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Caption: Simplified MC2R signaling pathway upon ACTH stimulation.
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Pathway Description:

Ligand Binding: Adrenocorticotropic hormone (ACTH) from the pituitary gland binds to the

MC2R. The proper cell surface expression and function of MC2R require the presence of a

crucial accessory protein, MRAP (MC2R accessory protein).

G-Protein Activation: Ligand binding induces a conformational change in MC2R, activating

the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the

Gαs subunit.

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the

enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a

key second messenger.

Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein

Kinase A (PKA). PKA then phosphorylates various downstream targets, including

transcription factors like CREB (cAMP response element-binding protein), ultimately leading

to the transcription of genes involved in steroidogenesis (e.g., cortisol production).

Modulators derived from Ethyl 2-bromo-5-chlorothiazole-4-carboxylate can act as either

agonists or antagonists at the MC2R, thereby stimulating or inhibiting this pathway, offering

therapeutic potential for adrenal-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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